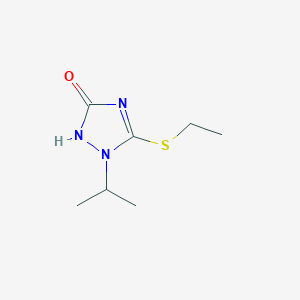
5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of ethylsulfanyl derivatives with isopropyl hydrazine and carbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学的研究の応用
5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit fungal cell wall synthesis, leading to its antifungal activity.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A parent compound with a similar core structure but lacking the ethylsulfanyl and isopropyl groups.
5-(Methylsulfanyl)-1-(propan-2-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one: A similar compound with a methylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness
5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
特性
CAS番号 |
55375-82-1 |
|---|---|
分子式 |
C7H13N3OS |
分子量 |
187.27 g/mol |
IUPAC名 |
3-ethylsulfanyl-2-propan-2-yl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C7H13N3OS/c1-4-12-7-8-6(11)9-10(7)5(2)3/h5H,4H2,1-3H3,(H,9,11) |
InChIキー |
DIHVEGJHGVEEMS-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NC(=O)NN1C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenylpyrazolo[1,5-a]quinoline](/img/structure/B8721554.png)

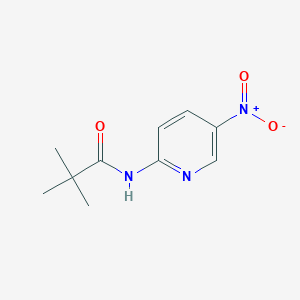
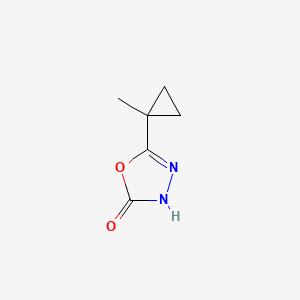

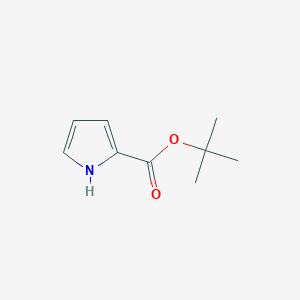
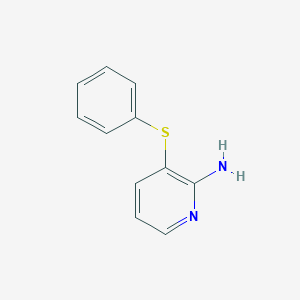
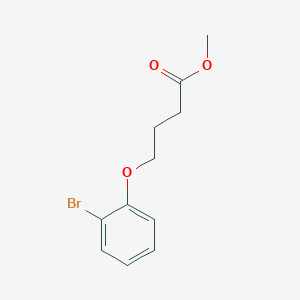
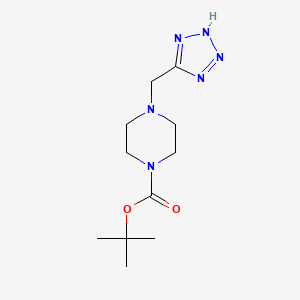
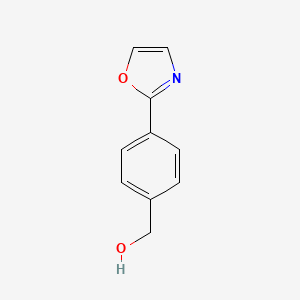
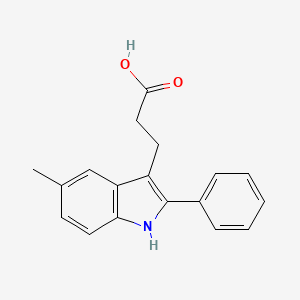
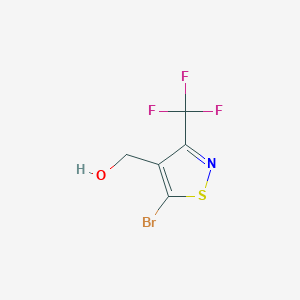
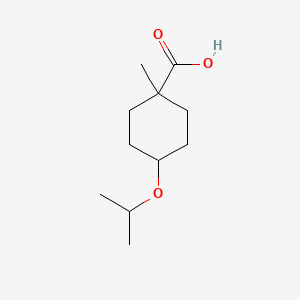
![2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol](/img/structure/B8721645.png)
